2-Methylpyridine

Catalog No.
S567681
CAS No.
109-06-8
M.F
C6H7N
C6H7N
C5H4N(CH3)
M. Wt
93.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpyridine

CAS Number

109-06-8

Product Name

2-Methylpyridine

IUPAC Name

2-methylpyridine

Molecular Formula

C6H7N
C6H7N
C5H4N(CH3)

Molecular Weight

93.13 g/mol

InChI

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3

InChI Key

BSKHPKMHTQYZBB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=N1

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Miscible in water at 20 °C
Very sol in acetone
Miscible with alcohol, ether
Miscible in water at 20 °C /individual isomers/
Solubility in water: miscible

Synonyms

2-Methylpyridine; NSC 3409; o-Methylpyridine; o-Picoline; α-Methylpyridine; α-Picoline

Canonical SMILES

CC1=CC=CC=N1

Precursor for Functionalized Pyridines

2-Methylpyridine serves as a valuable starting material for the synthesis of various functionalized pyridine derivatives []. Due to its readily available methyl group, it undergoes further reactions like alkylation, acylation, and halogenation to introduce desired functionalities. These modified pyridines find applications in various fields, including:

  • Pharmaceutical development: Pyridine derivatives exhibit a wide range of biological activities, making them potential candidates for drug discovery. By modifying 2-methylpyridine, researchers can explore the structure-activity relationship of these molecules and develop novel drugs [].
  • Material science: Functionalized pyridines can be incorporated into polymers, catalysts, and other materials. Their specific properties can be tailored by modifying the substituents on the pyridine ring, leading to materials with desired functionalities [].

Studies on Chemical Reactions and Mechanisms

The presence of the nitrogen atom in the pyridine ring makes 2-methylpyridine a valuable probe for studying various chemical reactions and mechanisms. Researchers have utilized it in studies of:

  • Electron transfer reactions: The nitrogen atom in 2-methylpyridine can act as an electron donor or acceptor, making it a suitable candidate for studying electron transfer processes. For example, it has been used to investigate the electron and proton transfer reactions of lumiflavin using Fourier transform ion cyclotron resonance mass spectrometry [].
  • Catalysis: 2-Methylpyridine can be used as a ligand for metal catalysts, modifying their reactivity and selectivity. This allows researchers to explore the mechanisms of various catalytic reactions and develop new catalysts with improved performance [].

Research on Physical and Chemical Properties

Due to its relatively simple structure, 2-methylpyridine serves as a model compound for studying various physical and chemical properties of aromatic molecules. Researchers have employed it in investigations of:

  • Thermodynamic properties: The heat capacity, vapor pressure, and other thermodynamic properties of 2-methylpyridine have been studied to gain insights into the behavior of aromatic molecules in different conditions [].
  • Spectroscopic studies: The unique electronic structure of 2-methylpyridine allows researchers to study its interactions with light and other forms of electromagnetic radiation using various spectroscopic techniques. This information helps understand the electronic transitions and bonding within the molecule [].

2-Methylpyridine, also known as 2-picoline, is an organic compound with the molecular formula C₆H₇N. It appears as a colorless liquid with an unpleasant odor reminiscent of pyridine. This compound is primarily utilized in the synthesis of various chemical products, including vinylpyridine and the agrichemical nitrapyrin, which is crucial for preventing ammonia loss from fertilizers .

2-Methylpyridine is a flammable liquid with a strong, irritating odor. It presents several safety hazards:

  • Toxicity: Inhalation, ingestion, or skin contact can cause irritation, dizziness, nausea, and other health effects.
  • Flammability: It has a flash point of 32 °C, making it readily flammable.
  • Skin and eye irritation: Contact with the liquid can irritate the skin and eyes.

The reactivity of 2-methylpyridine largely revolves around its methyl group. Notable reactions include:

  • Formation of 2-vinylpyridine: This is achieved through condensation with formaldehyde, leading to applications in adhesives for textile tire cords.
  • Oxidation to Picolinic Acid: Treatment with potassium permanganate can convert 2-methylpyridine into picolinic acid.
  • Deprotonation Reactions: The compound can react with butyllithium, resulting in deprotonation of the methyl group, yielding lithium derivatives .

The synthesis of 2-methylpyridine can be accomplished through various methods:

  • Condensation Reactions: One common method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst, yielding a mixture of 2- and 4-picolines.
  • Flow Chemistry Techniques: Recent advancements include using continuous flow setups with Raney nickel as a catalyst to produce 2-methylpyridines efficiently and selectively.
  • Oxidative Methods: Other methods involve oxidative processes that generate alkyl radicals capable of adding to pyridine rings .

The primary applications of 2-methylpyridine include:

  • Intermediate in Pharmaceutical Synthesis: It is used in producing various pharmaceutical compounds such as amprolium and picoplatin.
  • Agricultural Chemicals: As a precursor for nitrapyrin, it plays a vital role in enhancing fertilizer efficiency.
  • Industrial Uses: Its derivatives are employed in the production of adhesives and other polymeric materials .

Interaction studies involving 2-methylpyridine have focused on its reactivity with various agents. For instance:

  • It reacts with hydrogen peroxide and strong acids, indicating potential hazards in industrial settings.
  • The compound's hygroscopic nature suggests it can absorb moisture from the environment, impacting its stability and reactivity .

Several compounds share structural similarities with 2-methylpyridine. Here are some notable ones:

Compound NameMolecular FormulaKey Features
3-MethylpyridineC₆H₇NDifferent position of the methyl group; less reactive than 2-methylpyridine.
4-MethylpyridineC₆H₇NSimilar properties but used differently in synthesis; less toxic than 2-methylpyridine.
PyridineC₅H₅NParent compound; lacks methyl substitution; serves as a base for various reactions.
NicotineC₁₀H₁₄N₂Contains a pyridine ring; biologically active as an alkaloid.

Uniqueness of 2-Methylpyridine: The positioning of the methyl group at the second carbon atom significantly influences its chemical behavior and biological activity compared to its isomers. This unique placement allows for specific reactions that are not possible or less efficient in other methylated pyridines.

Physical Description

2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999)
Picolines is a clear colorless liquids with a strong unpleasant odor. Flash point 79 - 97 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during the combustion of. Used as a solvent and to make other chemicals.
Liquid
Colorless liquid with a strong, unpleasant odor; [HSDB]
Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid
Colorless liquid /individual isomers/

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Exact Mass

93.057849228 g/mol

Monoisotopic Mass

93.057849228 g/mol

Boiling Point

262 to 264 °F at 760 mmHg (NTP, 1992)
293 °F at 760 mmHg (USCG, 1999)
129.4 °C
129.4 - 145.3 °C /individual isomers/
128-129 °C

Flash Point

97 °F (NTP, 1992)
134 °F (USCG, 1999)
26 °C
102 °F (39 °C)(Open cup)
26 °C c.c.

Heavy Atom Count

7

Vapor Density

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.2 (Air= 1)
Relative vapor density (air = 1): 3.2

Density

0.944 at 68 °F (USCG, 1999) - Less dense than water; will float
0.957 (USCG, 1999) - Less dense than water; will float
0.9443 at 20 °C/4 °C
0.9443 to 0.9566 g/cu cm at 20 °C /individual isomers/
Relative density (water = 1): 0.95

LogP

1.11 (LogP)
1.11
log Kow = 1.11
1.1

Odor

Strong unpleasant odor
Strong, characteristic, sometimes unpleasant, obnoxious odor /individual isomers/

Odor Threshold

Odor Threshold Low: 0.01 [mmHg]
Odor Threshold High: 0.45 [mmHg]
[ICSC] Odor threshold low = 0.05 mg/m3
...the odor treshold of this substance is relative low 0.05 - 0.1 ppm and is therefore a warning signal for exposure.
0.05 mg/cu m (odor low); 0.17 mg/cu m (odor high).

Decomposition

When heated to decomp, emits toxic fumes of /nitrogen oxides. /

Melting Point

-94 °F (NTP, 1992)
36.3 °F (USCG, 1999)
-66.65 °C
-66.65 to 3.68 °C /individual isomers/
-70 °C

UNII

3716Q16Q6A

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992)
11.2 [mmHg]
Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg)
11.2 mm Hg at 25 °C
5.77 to 11.2 mm Hg at 25 °C /individual isomers/
Vapor pressure, kPa at 20 °C: 1.2

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

PYRIDINE IS THE MAJOR IMPURITY TO THE DISTILLATE

Other CAS

109-06-8
52962-96-6
1333-41-1

Absorption Distribution and Excretion

Alpha-picoline was rapidly absorbed by blood & penetrated into liver, heart, spleen, lungs, & muscles during 1St 10-20 min following oral admin of 0.5 g/kg to rats. It was excreted in urine during 1St 48 hr.
Addition of a methyl group onto the pyridine molecule increases the rate of absorption of the resultant picolines into the liver, kidney, & brain of rats. After ip injection of the picolines, pharmacokinetic parameters were greatly dependent upon the position of the methyl group. For example, the residence time for beta-picoline in liver, brain, & kidney was > that of alpha- or gamma-picoline. Elimination of all four pyridines was biphasic in nature, the first phase being more prolonged for pyridine & beta-picoline than for alpha- or gamma-picoline.
The substance is rapidly absorbed by the blood and penetrated into liver, heart, spleen, lungs, brain and muscles during the first 10 - 20 minutes after oral administration of 500 mg/kg to rats. It is excreted in urine mainly during the first 48 hrs after administration. Prevalent accumulation in the liver within 1 hr. Within 2 days however, the levels of the substance in the organs was decreased to traces.
Addition of a methyl group to pyridine greatly increased the rate of uptake into the liver, kidney and brain of rats. The position of the methyl group drastically influenced the pharmacokinetics of the methylpyridines...
Methylpyridines are absorbed by inhalation, ingestion or percutaneous absorption.
Pyridine and its alkyl derivatives are absorbed from the gastrointestinal tract, intraperitoneal cavity and lungs, with the peritoneal route being slightlymore rapid and complete than gastrointestinal absorption. The methylpyridines also are rapidly absorbed through the skin.

Metabolism Metabolites

... In rabbits and dogs /2-methylpyridine/ is oxidized to alpha-picolinic acid which is excreted in the urine. alpha-Picolinuric acid is also excreted by frogs administered alpha-picoline, but only in amounts less than 1% of the dose. In hens it is excreted partly as alpha-pyridinornithuric acid.
/It was observed that/ 96% of a 100 mg/kg oral dose of 2-methylpyridine administered to rats was excreted in the urine as picolinuric acid.
There also is evidence that 2-methylpyridine forms an N-methylated derivative in dogs.
Although the exact mechanism has not been determined, it appears that all methylpyridines are oxidized to their respective aromatic acids.

Wikipedia

2-Methylpyridine

Use Classification

Food additives -> Flavoring Agents
Hazard Classes and Categories -> Flammable - 2nd degree
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

... The reaction of acrylonitrile and acetone, catalyzed by a primary aliphatic amine such as isopropylamine and a weak acid such as benzoic acid, occurs in the liquid phase at 180 °C and 2.2 MPa to give 5-oxohexanenitrile, with 91% selectivity. The acrylonitrile conversion is 86%. Then cyclization and dehydration of the initial product are carried out in the gas phase in the presence of hydrogen over a palladium, nickel, or cobalt- containing catalyst at ca. 240 °C to give 2-methylpyridine in 84% yield.
... Acetonitrile and acetylene react in the presence of cobaltocene as catalyst to give 2-methylpyridine in 76% yield.
Synthesis (40-50% yield) from cyclohexylamine with excess ammonia and zinc chloride at 350 °C.
Prepared from ethylene-mercuric acetate adduct and ammonia water (70% yield).
For more Methods of Manufacturing (Complete) data for 2-METHYLPYRIDINE (8 total), please visit the HSDB record page.
DISTILLATION OF THE CHEMICAL OIL, FROM THE COKING OF COAL, BETWEEN THE TEMPERATURES OF 130 AND 196 °C PER ATM

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Pyridine, 2-methyl-: ACTIVE
Pyridine, methyl-: ACTIVE
Pyridine bases are a constituent of tars. They were isolated from coal tar or coal gas before synthetic manufacturing processes became established. The amounts contained in coal tar and coal gas are small, and the pyridine bases isolated from them are a mixture of many components. Thus, with a few exceptions, isolation of pure pyridine bases was expensive. Today, almost all pyridine bases are produced by synthesis. /Pridine bases/
...vapor-phase synthesis of pyridines from ammonia and aldehydes or ketones produces pyridine or an alkylated pyridine as a primary product, as well as isomeric alkylpyridines and higher substituted alkylpyridines, along with their isomers. Furthermore, self-condensation of aldehydes and ketones can produce substituted benzenes. Condensation of ammonia with the aldehydes can produce certain alkyl or unsaturated nitrile side products. Lastly, self-condensation of the aldehydes and ketones, perhaps with reduction, can lead to alkanes and alkenes. /Alkylated pyridines/

Analytic Laboratory Methods

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 2-methylpyridine; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: not provided.
Method: EPA-RCA 8260B; Procedure: gas chromatography/mass spectrometry; Analyte: 2-methylpyridine; Matrix: various; Detection Limit: not provided.
Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detector; Analyte: 2-methylpyridine; Matrix: surface water, ground water, and solid matrices; Detection Limit: not provided.
Method: EPA-RCA 5030C; Procedure: purge and trap; Analyte: 2-methylpyridine; Matrix: water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for 2-METHYLPYRIDINE (9 total), please visit the HSDB record page.
NIOSH Method 1613. Analysis of air samples for pyridine using gas chromatography with FID detection. Working range of 1 to 14 ppm (3 to 45 mg/cu m) for a 100-L air sample /Pyridine/
Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/
OSW Method 8240B. Determination of Volatile Organics by Gas Chromatography/Mass Spectrometry (GC/MS). Gas chromatography with low resolution mass spectrometry. No detection limit reported. (2-, 3-, and 4-Methylpyridine/

Stability Shelf Life

2-Methylpyridine is highly stable in aqueous solns ... .

Dates

Modify: 2023-08-15

2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction

Hamid-Reza Mohammadi-Motlagh, Yalda Shokohinia, Mahdi Mojarrab, Hassan Rasouli, Ali Mostafaie
PMID: 28624423   DOI: 10.1016/j.biopha.2017.06.013

Abstract

Natural products have well been recognized as sources of drugs in cancer treatment. Some medicinal plants contain the constituents with potent anti-angiogenic and anti-cancer effects, which have offered great hopes of being used as drugs for treating various cancers. The present study aims at identifying the anti-angiogenic effects of 2-Methylpyridine-1-ium-1-sulfonate (MPS) isolated from the ethyl acetate extract (EA) of Persian shallot (Allium hirtifolium). In a concentration-dependent manner, the MPS was able to inhibit endothelial cell migration and angiogenesis in both in vivo and in vitro assays, and also significantly suppressed proliferation of MCF-7 and MDA-MB-231 human breast cancer cell lines. Additionally, treatment with MPS showed a significant reduction in the vascular endothelial growth factor (VEGF) secretion level and production/activity of matrix metalloproteinases (MMP-2 and MMP-9) in the studied cells. The flow cytometry analysis indicated that MPS suppressed growth of MCF-7 and MDA-MB-231 cells at G0/G1 and S phases, respectively. Our results indicated that the induction of cell cycle arrest was correlated with the obvious changes in expression of p21, p27 and p53. According to the DNA fragmentation assay, MPS caused apoptosis in both cell lines, which confirms the results obtained with the growth assay. Moreover, the compound-mediated apoptosis accompanied with the increase in the Bax/Bcl-2 ratio and caspase-3 and -9 activities. Molecular docking results indicated that the MPS compound can surprisingly bind to VEGF and VEGF receptors and interacts with their critical amino acids. Finally, compounds with anticancer inhibitory activity (e.g. MPS) are abundant in nature and can be obtained from several sources. So, our data can be clinically developed for treating angiogenesis and cancer significantly.


Retort beef aroma that gives preferable properties to canned beef products and its aroma components

Koshiro Migita, Takao Iiduka, Kie Tsukamoto, Sayuri Sugiura, Genichiro Tanaka, Gousuke Sakamaki, Yasufumi Yamamoto, Yusuke Takeshige, Toshio Miyazawa, Ayako Kojima, Tomoko Nakatake, Akihiro Okitani, Masanori Matsuishi
PMID: 28752557   DOI: 10.1111/asj.12876

Abstract

The objective of this study is to identify the properties and responsible compounds for the aromatic roast odor (retort beef aroma) that commonly occurs in canned beef products and could contribute to their palatability. The optimal temperature for generating retort beef aroma was 121°C. An untrained panel evaluated both uncured corned beef and canned yamato-ni beef and found that they had an aroma that was significantly (P < 0.01) similar to the odor of 121°C-heated beef than 100°C-heated beef. The panel also noted that the aroma of 121°C-heated beef tended to be (P < 0.1) preferable than that of 100°C-heated beef. These results suggest that retort beef aroma is one constituent of palatability in canned beef. GC-MS (gas chromatography-mass spectrometry) analysis of the volatile fraction obtained from 100°C- and 121°C-heated beef showed that the amounts of pyrazine, 2-methylpyrazine and diacetyl were higher in the 121°C-heated beef than in the 100°C-heated beef. GC-sniffing revealed that the odor quality of pyrazines was similar to that of retort beef aroma. Therefore, pyrazines were suggested to be a candidate responsible for the retort beef aroma. Analysis of commercial uncured corned beef and cured corned beef confirmed the presence of pyrazine, 2-methylpyrazine and 2,6-dimethylpyrazine.


Detection of Gadolinium with an Impedimetric Platform Based on Gold Electrodes Functionalized by 2-Methylpyridine-Substituted Cyclam

Hassen Touzi, Yves Chevalier, Marie Martin, Hafedh Ben Ouada, Nicole Jaffrezic-Renault
PMID: 33670860   DOI: 10.3390/s21051658

Abstract

Gadolinium is extensively used in pharmaceuticals and is very toxic, so its sensitive detection is mandatory. This work presents the elaboration of a gadolinium chemical sensor based on 2-methylpyridine-substituted cyclam thin films, deposited on gold electrodes, using electrochemical impedance spectroscopy (EIS). The 2-methylpyridine-substituted cyclam (bis-N-MPyC) was synthesized in three steps, including the protection of cyclam by the formation of its CH
-bridged aminal derivative; the product was characterized by liquid
H and
C NMR spectroscopy. Spin-coated thin films of bis-N-MPyC on gold wafers were characterized by means of infrared spectroscopy in ATR (Attenuated Total Reflectance) mode, contact angle measurements and atomic force microscopy. The impedimetric chemical sensor was studied in the presence of increasing concentrations of lanthanides (Gd
, Eu
, Tb
, Dy
). Nyquist plots were fitted with an equivalent electrical circuit including two RC circuits in series corresponding to the bis-N-MPyC film and its interface with the electrolyte. The main parameter that varies with gadolinium concentration is the resistance of the film/electrolyte interface (
), correlated to the rate of exchange between the proton and the lanthanide ion. Based on this parameter, the detection limit obtained is 35 pM. The bis-N-MPyC modified gold electrode was tested for the detection of gadolinium in spiked diluted negative urine control samples.


Flow Synthesis of 2-Methylpyridines via α-Methylation

Camille Manansala, Geoffrey K Tranmer
PMID: 26334262   DOI: 10.3390/molecules200915797

Abstract

A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols. Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney(®) nickel using a low boiling point alcohol (1-propanol) at high temperature. Simple collection and removal of the solvent gave products in very good yields that were suitable for further use without additional work-up or purification. Overall, this continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste. A brief discussion of the possible mechanism(s) of the reaction is also presented which involves heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source as C1 of the primary alcohol.


When Indolizine Meets Quinoline: Diversity-Oriented Synthesis of New Polyheterocycles and Their Optical Properties

Sujin Park, Dah In Kwon, Jeeyeon Lee, Ikyon Kim
PMID: 26203781   DOI: 10.1021/acscombsci.5b00031

Abstract

Fluorescence-based technologies play a pivotal role in various biomedical applications. Here we report an efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, via the oxidative Pictet-Spengler cyclization strategy. The condensation of several 2-methylpyridines with 2-bromo-2'-nitroacetophenone allowed for the rapid assembly of indolizines with a 2-nitrophenyl group at the C2 position. The subsequent reduction of the nitro group under mild conditions followed by oxidative Pictet-Spengler cyclization with various aryl aldehydes in the presence of a catalytic amount of FeCl3 furnished the indolizino[3,2-c]quinolines in good overall yields. We also examined the photophysical properties of this new series of polyheterocyclic compounds. Several indolizino[3,2-c]quinolines were found to have unique and desirable optical properties, suggesting that these compounds may be suitable for use as prospective fluorescent probes in aqueous systems.


Discovery of 2-methylpyridine-based biaryl amides as γ-secretase modulators for the treatment of Alzheimer's disease

Jian Jeffrey Chen, Wenyuan Qian, Kaustav Biswas, Chester Yuan, Albert Amegadzie, Qingyian Liu, Thomas Nixey, Joe Zhu, Mqhele Ncube, Robert M Rzasa, Frank Chavez Jr, Ning Chen, Frenel DeMorin, Shannon Rumfelt, Christopher M Tegley, Jennifer R Allen, Stephen Hitchcock, Randy Hungate, Michael D Bartberger, Leeanne Zalameda, Yichin Liu, John D McCarter, Jianhua Zhang, Li Zhu, Safura Babu-Khan, Yi Luo, Jodi Bradley, Paul H Wen, Darren L Reid, Frank Koegler, Charles Dean Jr, Dean Hickman, Tiffany L Correll, Toni Williamson, Stephen Wood
PMID: 24139583   DOI: 10.1016/j.bmcl.2013.09.041

Abstract

γ-Secretase modulators (GSMs) are potentially disease-modifying treatments for Alzheimer's disease. They selectively lower pathogenic Aβ42 levels by shifting the enzyme cleavage sites without inhibiting γ-secretase activity, possibly avoiding known adverse effects observed with complete inhibition of the enzyme complex. A cell-based HTS effort identified the sulfonamide 1 as a GSM lead. Lead optimization studies identified compound 25 with improved cell potency, PKDM properties, and it lowered Aβ42 levels in the cerebrospinal fluid (CSF) of Sprague-Dawley rats following oral administration. Further optimization of 25 to improve cellular potency is described.


FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study

D Shoba, S Periandi, S Boomadevi, S Ramalingam, E Fereyduni
PMID: 24076460   DOI: 10.1016/j.saa.2013.09.023

Abstract

In this paper, the equilibrium geometry, bonding features, vibrational frequencies, (1)H and (13)C chemical shift values, molecular electrostatic potential maps, HOMO-LUMO energies and several thermodynamic parameters of title compound in the ground state have been calculated by using the density functional method with 6-31G(d,p) and 6-311G(d,p) basis sets. A detailed interpretation of the infrared and Raman spectra of 2-methylpyridine 1-oxide was reported. Furthermore, natural bond orbitals were performed in this work. The theoretical results showed an excellent agreement with the experimental values.


Stability of flavin semiquinones in the gas phase: the electron affinity, proton affinity, and hydrogen atom affinity of lumiflavin

Tianlan Zhang, Kaitlin Papson, Richard Ochran, Douglas P Ridge
PMID: 24007273   DOI: 10.1021/jp406786a

Abstract

Examination of electron transfer and proton transfer reactions of lumiflavin and proton transfer reactions of the lumiflavin radical anion by Fourier transform ion cyclotron resonance mass spectrometry is described. From the equilibrium constant determined for electron transfer between 1,4-naphthoquinone and lumiflavin the electron affinity of lumiflavin is deduced to be 1.86 ± 0.1 eV. Measurements of the rate constants and efficiencies for proton transfer reactions indicate that the proton affinity of the lumiflavin radical anion is between that of difluoroacetate (331.0 kcal/mol) and p-formyl-phenoxide (333.0 kcal/mol). Combining the electron affinity of lumiflavin with the proton affinity of the lumiflavin radical anion gives a lumiflavin hydrogen atom affinity of 59.7 ± 2.2 kcal/mol. The ΔG298 deduced from these results for adding an H atom to gas phase lumiflavin, 52.1 ± 2.2 kcal/mol, is in good agreement with ΔG298 for adding an H atom to aqueous lumiflavin from electrochemical measurements in the literature, 51.0 kcal/mol, and that from M06-L density functional calculations in the literature, 51.2 kcal/mol, suggesting little, if any, solvent effect on the H atom addition. The proton affinity of lumiflavin deduced from the equilibrium constant for the proton transfer reaction between lumiflavin and 2-picoline is 227.3 ± 2.0 kcal mol(-1). Density functional theory calculations on isomers of protonated lumiflavin provide a basis for assigning the most probable site of protonation as position 1 on the isoalloxazine ring and for estimating the ionization potentials of lumiflavin neutral radicals.


Oxidation of aromatic N-heterocyclic compounds to N-oxides by Verticillium sp. GF39 cells

Koichi Mitsukura, Masafumi Hayashi, Toyokazu Yoshida, Toru Nagasawa
PMID: 23290448   DOI: 10.1016/j.jbiosc.2012.12.002

Abstract

Verticillium sp. GF39, catalyzing the oxidation of 1-methylisoquinoline to 1-methylisoquinoline N-oxide, was found to be the highest N-oxide producer. Under the optimized reaction conditions, the whole cells of Verticillium sp. GF39 formed 5 mM 1-methylisoquinoline N-oxide from 1-methylisoquinoline with a molar conversion yield of 100% after a 10-h incubation at 20°C. The whole cells also acted on pyridine, 2-methylpyridine, quinoline and isoquinoline and formed the corresponding N-oxides.


Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents

G B Daware, P R Gogate
PMID: 34375945   DOI: 10.1016/j.ultsonch.2021.105702

Abstract

2-picoline is a very important pyridine derivative with significant applications though it is also poisonous and harmful having considerable adverse influence on aquatic life, environment and organisms. The need for developing effective treatment methodologies for 2-Picoline directed the current work focusing on degradation of 2-Picoline using the combination of ultrasound and advanced oxidants such as hydrogen peroxide (H
O
), potassium persulphate (KPS), Fenton's reagent, and Peroxymonosulphate (PMS) along with the use of Titanium oxide (TiO
) as catalyst. Ultrasonic bath having 8 L capacity and operating frequency of 40 ± 2 kHz has been used. The effect of parameters like power, initial pH, temperature, time and initial concentration of 2-Picoline were studied to establish best operating conditions which were further used in the combination treatment approaches of ultrasound with oxidising agents. The chemical oxygen demand (COD) reduction for the optimized approaches of ultrasound in combination with oxidizing agents was also determined. Degradation experiments were performed using oxidising agents also in absence of ultrasound to investigate the individual treatment capacity of the oxidants and also the synergetic index for the combination. Kinetic study demonstrated that second order model suited for all the treatment approaches except US/Fenton where first order model fitted better. Ultrasound in combination with Fenton reagent demonstrated a substantial synergy for the degradation of 2-Picoline compared to other treatment approaches showing highest degradation of 97.6 %, synergetic index as 5.71, cavitational yield of 1.82 × 10
mg/J and COD removal of 82.4 %.


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